3-(1-acetyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one
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Description
3-(1-acetyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one is a useful research compound. Its molecular formula is C23H23N3O3 and its molecular weight is 389.455. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of compounds similar to "3-(1-acetyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one". For instance, Prasath et al. (2015) reported the efficient ultrasound-assisted synthesis and biological investigations of pyrazole-appended quinolinyl chalcones, highlighting their antimicrobial properties and moderate antioxidant activity (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015). Similarly, Godhani et al. (2013) explored the thermo-physical properties of 1,3,4-oxadiazole derivatives, providing insights into how structural modifications affect various thermodynamic parameters (Godhani, Dobariya, Sanghani, & Mehta, 2013).
Biological Activities
Several studies have examined the potential biological activities of compounds structurally related to "this compound". Şener et al. (2018) synthesized a series of 2,4-dihydroxyquinoline derived disazo dyes and evaluated their DNA protection, antimicrobial, and anticancer activities, finding that certain compounds exhibited significant effects on bacterial and cancer cell lines (Şener, Mohammed, Yerlikaya, Çelik Altunoğlu, Gür, Baloğlu, & Şener, 2018).
Corrosion Inhibition
Lgaz et al. (2020) investigated the role of pyrazoline derivatives in corrosion inhibition of mild steel in hydrochloric acid solution, demonstrating high inhibition efficiency and suggesting a potential application for these compounds in protecting industrial materials (Lgaz, Saha, Chaouiki, Bhat, Salghi, Shubhalaxmi, Banerjee, Ali, Khan, & Chung, 2020).
Antioxidant and Anti-inflammatory Activities
Kumar et al. (2017) developed an efficient synthesis of 3-acetyl-4-arylquinoline-based enaminones and their derivatives, evaluating their antioxidant and anti-inflammatory activities. This study highlights the potential therapeutic applications of these compounds (Kumar & Vijayakumar, 2018).
Properties
IUPAC Name |
3-[2-acetyl-5-(4-methylphenyl)-3,4-dihydropyrazol-3-yl]-7-ethoxy-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-4-29-18-10-9-17-11-19(23(28)24-20(17)12-18)22-13-21(25-26(22)15(3)27)16-7-5-14(2)6-8-16/h5-12,22H,4,13H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFPQOUHYKRAHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C3CC(=NN3C(=O)C)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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